![molecular formula C16H16ClN3O2 B580512 Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate CAS No. 1251001-37-2](/img/structure/B580512.png)

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

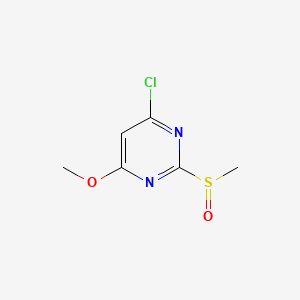

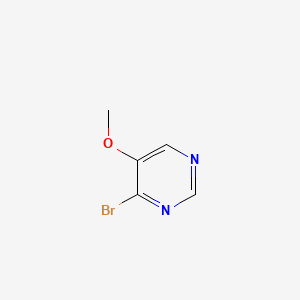

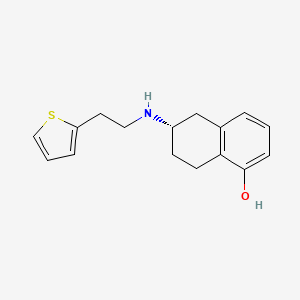

“Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate” is a chemical compound with the molecular formula C16H16ClN3O2 . It has a molecular weight of 317.77 g/mol . The IUPAC name for this compound is the same as the common name .

Molecular Structure Analysis

The InChI code for this compound is1S/C16H16ClN3O2/c17-15-13-6-8-20(9-7-14(13)18-11-19-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 . This code provides a specific description of the molecule’s structure. The compound also has a Canonical SMILES representation, which is C1CN(CCC2=C1C(=NC=N2)Cl)C(=O)OCC3=CC=CC=C3 . Physical And Chemical Properties Analysis

This compound has a computed XLogP3-AA value of 2.9 , which is a measure of its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 317.0931045 g/mol . The topological polar surface area is 55.3 Ų , and it has 22 heavy atoms . The compound has a formal charge of 0 and a complexity of 376 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Molecular Structures : A study by Acosta Quintero et al. (2019) discusses the synthesis of polycyclic pyrimidoazepine derivatives and their molecular structures. This research presents a method for forming substituted polycyclic pyrimidoazepine derivatives through nucleophilic substitution reactions on chloro-substituted compounds. The azepine ring in these compounds generally adopts a conformation close to the boat form (Acosta Quintero et al., 2019).

Supramolecular Assemblies : Another study by Acosta Quintero et al. (2015) investigates benzo[b]pyrimido[5,4-f]azepines, focusing on their molecular structures and supramolecular assemblies. They used an intramolecular Friedel-Crafts alkylation approach for the synthesis of these derivatives. The research highlighted the different types of hydrogen bonding and π-π stacking interactions that contribute to the diverse supramolecular assemblies of these compounds (Acosta Quintero et al., 2015).

Heterocyclic Systems Synthesis : Sirakanyan et al. (2018) developed methods for synthesizing new heterocyclic systems based on benzyl-3-chloro-1-(morpholin-4-yl)-5,6,7,8-tetrahydro-2,7-naphthiridine-4-carbonitrile. They explored the transformation of these compounds into pentacyclic structures with various fused rings, showing the versatility and potential applications of these heterocyclic systems in various fields (Sirakanyan et al., 2018).

Antiviral Activity : Research by Demchenko et al. (2019) focused on the synthesis and antiviral activity of specific derivatives of benzazepine. They synthesized a series of compounds and tested their efficacy against specific viruses, highlighting the potential therapeutic applications of these derivatives in antiviral treatments (Demchenko et al., 2019).

Eigenschaften

IUPAC Name |

benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2/c17-15-13-6-8-20(9-7-14(13)18-11-19-15)16(21)22-10-12-4-2-1-3-5-12/h1-5,11H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOCDDMKQDHYSW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1C(=NC=N2)Cl)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733728 |

Source

|

| Record name | Benzyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |

CAS RN |

1251001-37-2 |

Source

|

| Record name | Benzyl 4-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B580432.png)

![7-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B580437.png)

![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)